molecular formula C4H7ClO3 B2902598 Methyl 2-chloro-2-methoxyacetate CAS No. 13157-96-5

Methyl 2-chloro-2-methoxyacetate

Cat. No.: B2902598
CAS No.: 13157-96-5
M. Wt: 138.55
InChI Key: DCOWHZYIFORKFC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-methoxyacetate is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chloro and methoxy functional groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-2-methoxyacetate can be synthesized through the reaction of methyl chloroacetate with methanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like N,N-dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced via gaseous carbonylation. This method involves reacting methylal with a carbon monoxide-containing gas phase medium under the action of a heteropolyacid catalyst. The reaction conditions include temperatures ranging from 50 to 300 degrees Celsius and pressures between 0.1 to 4 MPa .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-2-methoxyacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted esters or amides.

    Hydrolysis: Formation of 2-chloro-2-methoxyacetic acid.

    Reduction: Formation of 2-chloro-2-methoxyethanol.

Scientific Research Applications

Methyl 2-chloro-2-methoxyacetate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-methoxyacetate involves its reactivity due to the presence of both chloro and methoxy groups. These functional groups make the compound susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Methyl 2-chloro-2-methoxyacetate is unique due to its specific combination of chloro and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in both research and industrial applications.

Properties

IUPAC Name

methyl 2-chloro-2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-7-3(5)4(6)8-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOWHZYIFORKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13157-96-5
Record name Methyl 2-chloro-2-methoxy-acetate
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